![molecular formula C25H25N3O2S B10811144 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide](/img/structure/B10811144.png)
2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide is a complex organic compound belonging to the spiro-quinazoline family This compound is characterized by its unique spirocyclic structure, which includes a quinazoline moiety fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide typically involves multiple steps. One common method starts with the condensation of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, leading to the formation of 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo[h]quinazoline-5,1′-cycloalkanes) . This intermediate can then be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups at the sulfanylacetamide position .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Possible use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide is not well-studied. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The quinazoline moiety is known to interact with kinase enzymes, which could be a potential pathway for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one
- 4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1′-cyclopentane)
Uniqueness
The uniqueness of 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide lies in its specific spirocyclic structure and the presence of the sulfanylacetamide group. This combination of features is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c26-20(29)16-31-24-27-22-19-12-6-5-9-17(19)15-25(13-7-2-8-14-25)21(22)23(30)28(24)18-10-3-1-4-11-18/h1,3-6,9-12H,2,7-8,13-16H2,(H2,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUWNYZRSCFWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC(=O)N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-propyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10811082.png)
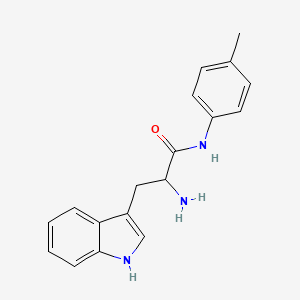
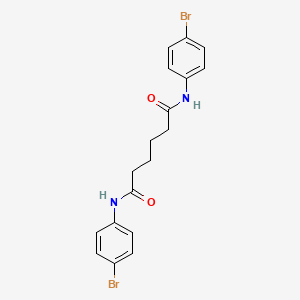
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B10811100.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B10811102.png)
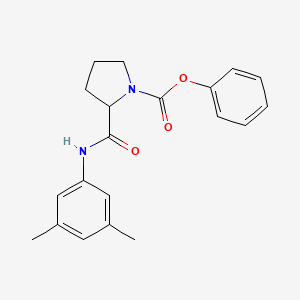
![(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B10811128.png)
![4(5H)-Thiazolone, 5-[(4-chlorophenyl)methylene]-2-(1-piperidinyl)-](/img/structure/B10811135.png)
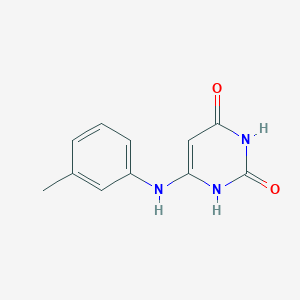
![2-(1,3-Benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B10811139.png)

![6-Amino-4-(4-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10811152.png)
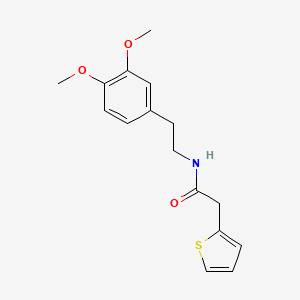
![2-(4-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10811163.png)
